HIRQDSRUPIDXSW-HPPGRZHZSA-N
Description
InChIKeys are unique identifiers for chemical structures, but the evidence lacks direct references to this specific identifier. However, the evidence includes multiple compounds with structural motifs common in organic chemistry, such as nitro groups, hydroxyl substituents, carbamates, and aromatic systems. Based on these patterns, we hypothesize that HIRQDSRUPIDXSW-HPPGRZHZSA-N may belong to a class of organic esters, nitriles, or substituted aromatics. Further analysis of structurally similar compounds from the evidence is provided below.
Properties
Molecular Formula |
C20H17Cl2N3O4 |
|---|---|
Molecular Weight |
434.273 |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-10-6-15(24-29-10)25-9-20-5-4-14(28-20)16(17(20)19(25)27)18(26)23-8-11-2-3-12(21)7-13(11)22/h2-7,14,16-17H,8-9H2,1H3,(H,23,26)/t14-,16?,17?,20-/m0/s1 |
InChI Key |
HIRQDSRUPIDXSW-HPPGRZHZSA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists compounds with functional groups and structural features that may align with the hypothetical class of HIRQDSRUPIDXSW-HPPGRZHZSA-N . Below is a comparative analysis of selected analogs:
Table 1: Key Compounds and Structural Features
Key Findings:
Functional Group Diversity :
- Nitro compounds (e.g., 1337) exhibit high reactivity in explosive formulations, whereas carbamates (e.g., 8) are utilized in agrochemicals due to their stability and bioactivity .
- Aldehydes (2340) and hydroxyl-containing derivatives (1392) are common in synthetic chemistry for crosslinking or drug development .
Structural Complexity: Compounds like 1401 and 1392 feature multi-ring systems (naphthalene, brominated phenols), suggesting applications in materials science or pharmaceuticals .
Reactivity Trends :
- Chloro and methoxy substituents (e.g., 8) enhance lipophilicity and binding affinity in bioactive molecules, aligning with pesticidal uses .
- Brominated aromatics (1401) are thermally stable, making them suitable for flame retardants .
Limitations and Uncertainties
Absence of Direct Data: None of the evidence sources explicitly describe this compound, necessitating speculative comparisons.
Structural Ambiguity: Transliterated names (e.g., "Нитроизоамил") lack IUPAC nomenclature, complicating precise structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
